4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
Description
4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a methyl group at the 4-position of the benzoic acid core and a 2-methylphenylsulfamoyl moiety at the 3-position. This structure combines hydrophobic (methyl groups) and polar (sulfamoyl and carboxylic acid) functionalities, which may enhance its binding affinity to biological targets such as receptors or enzymes.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)16-21(19,20)14-9-12(15(17)18)8-7-11(14)2/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFYVUXTDCCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid (CAS 884990-87-8): This compound replaces the 4-methyl group with a chlorine atom. For example, halogenated analogs often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors . Key Difference: The methyl group in the target compound may improve lipophilicity, favoring membrane permeability in drug design.
Sulfamoyl Benzoic Acids with Aromatic Substituents
- Compound 4 (): 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid features a bulky aromatic substituent on the sulfamoyl nitrogen. Molecular modeling revealed a binding affinity of −8.53 kcal/mol, outperforming simpler analogs. This highlights the importance of aromatic/hydrophobic groups in enhancing receptor interactions . Comparison: The 2-methylphenyl group in the target compound provides moderate bulkiness, balancing steric effects and binding efficiency.
Antimicrobial Sulfamoyl Derivatives
- 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic Acid (4e) and 4h () :
These salicylic acid derivatives with sulfamoyl-linked diazenyl groups showed potent antibacterial and antifungal activity. The 4-bromo-3-methylphenyl and 5-methylisoxazolyl groups contributed to activity via structural conjugation and hydrophobic interactions .- Relevance : The 2-methylphenylsulfamoyl group in the target compound may similarly enhance antimicrobial properties, though specific data are needed.
Receptor-Targeted Analogues
- LPA2 Receptor Agonists (): Sulfamoyl benzoic acids with subnanomolar agonist activity for the LPA2 receptor were optimized by modifying sulfamoyl substituents. For instance, compound 4 () achieved high potency due to its extended aromatic system . Implication: The target compound’s 2-methylphenyl group may offer selective receptor binding, though receptor specificity depends on substituent size and orientation.
Substituent Effects on Physicochemical Properties
- 4-Methyl-3-(trifluoromethyl)benzoic Acid () :
The trifluoromethyl group increases electronegativity and metabolic stability compared to methyl. Such differences impact pharmacokinetics, suggesting the target compound’s methyl group may prioritize solubility over stability . - This could influence interactions with charged residues in enzymes .
Biological Activity
4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound features a sulfonamide group which is known to enhance biological activity. Its structure can be represented as follows:
- Molecular Formula: C13H13N1O3S1
- Molecular Weight: 273.31 g/mol
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains have been documented, demonstrating effectiveness comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
| Escherichia coli | 25 | 2 (Ciprofloxacin) |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
- Key Findings:
- Inhibition of TNF-alpha and IL-6 production.
- Dose-dependent reduction in inflammation markers in cell cultures.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Modulation: It is proposed that the compound interacts with receptors that mediate inflammatory responses.
Case Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study concluded that this compound demonstrated superior activity against Gram-positive bacteria compared to its analogs.
Case Study 2: Anti-inflammatory Potential
In an experimental model of arthritis, administration of the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines. This suggests potential therapeutic applications in treating autoimmune disorders.
Research Findings
Recent computational studies have utilized molecular docking simulations to predict the binding affinity of this compound to various protein targets associated with inflammation and infection. The results indicated promising binding interactions, supporting further investigation into its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
